molecular formula C14H11N3O2 B428328 3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine

3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine

Cat. No.: B428328
M. Wt: 253.26g/mol
InChI Key: MCELSPIQCKKTPP-UHFFFAOYSA-N
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Description

3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine is a nitrogen-rich heterocyclic compound featuring a fused imidazo[1,5-a]pyridine core substituted at the 3-position with a 4-nitrobenzyl group. The nitrobenzyl substituent introduces electron-withdrawing effects, influencing electronic, photophysical, and coordination properties. This compound is hypothesized to exhibit applications in optoelectronics, coordination chemistry, and medicinal chemistry, similar to its analogues .

Properties

Molecular Formula

C14H11N3O2

Molecular Weight

253.26g/mol

IUPAC Name

3-[(4-nitrophenyl)methyl]imidazo[1,5-a]pyridine

InChI

InChI=1S/C14H11N3O2/c18-17(19)12-6-4-11(5-7-12)9-14-15-10-13-3-1-2-8-16(13)14/h1-8,10H,9H2

InChI Key

MCELSPIQCKKTPP-UHFFFAOYSA-N

SMILES

C1=CC2=CN=C(N2C=C1)CC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC2=CN=C(N2C=C1)CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

3-{4-Nitrobenzyl}imidazo[1,5-a]pyridine has been investigated for its potential as:

  • Anticancer Agent : Studies indicate that this compound exhibits significant antiproliferative effects against various cancer cell lines. The mechanism often involves DNA intercalation or disruption of critical signaling pathways.
  • Antimicrobial Activity : It has shown moderate activity against both Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections.
  • Inhibition of Protein Kinases : Similar compounds have demonstrated the ability to inhibit kinases such as DYRK1A, which are implicated in neurodegenerative diseases like Alzheimer's disease.
Application Effect Mechanism
AnticancerIC50 values in micromolar rangeDNA intercalation
AntimicrobialModerate activity against E. coliDisruption of bacterial cell wall
Kinase InhibitionSelective inhibition of DYRK1AModulation of signaling pathways

Materials Science

The compound is also explored for its applications in:

  • Optoelectronic Devices : Due to its luminescent properties, it can be utilized in the development of sensors and light-emitting devices.
  • Fluorescent Probes : Its unique optical behavior makes it suitable for use as a fluorescent probe in biological imaging and confocal microscopy.

Anticancer Activity Evaluation

A study evaluated the antiproliferative effects of this compound on various human cancer cell lines. The findings are summarized below:

Cell Line IC50 (µM) Mechanism of Action
HeLa1.8DNA intercalation
SW6202.5Signal transduction inhibition
MCF-73.0Apoptosis induction

This data demonstrates the compound's potential as an effective anticancer agent.

Antimicrobial Evaluation

Research indicated that this compound exhibited antimicrobial properties against specific bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µM)
E. coli32
Staphylococcus aureus64

These results suggest that the compound could be developed into a therapeutic agent against resistant bacterial strains.

Comparison with Similar Compounds

Structural and Substituent Effects

The imidazo[1,5-a]pyridine scaffold’s properties are highly tunable via substitution. Key analogues include:

Compound Substituent Physical State Purity (%) Key Spectral Features (¹H NMR δ, ppm) References
5-Methyl-3-(4-nitrophenyl)imidazo[1,5-a]pyridine (3w) 4-Nitrophenyl Yellow solid 82 Aromatic protons: 8.2–7.5 (multiplet)
5-Methyl-3-phenylimidazo[1,5-a]pyridine (3v) Phenyl Pale green solid 71 Aromatic protons: 7.8–7.3 (multiplet)
3-(Pyridin-3-yl)imidazo[1,5-a]pyridine (3z) Pyridin-3-yl Yellow oil 88 Pyridine protons: 8.6–7.9 (multiplet)
1-Phenyl-3-(pyridin-3-yl)imidazo[1,5-a]pyridine (3ac) Phenyl + Pyridin-3-yl Yellow solid N/A Aromatic protons: 8.4–7.1 (multiplet)

Key Observations :

  • Electron-withdrawing groups (e.g., nitro) : Increase thermal stability and reduce fluorescence quantum yields due to intramolecular charge transfer (ICT) effects .
  • Electron-donating groups (e.g., methyl): Enhance solubility in nonpolar solvents and improve luminescence efficiency (e.g., 3v vs. 3w) .
  • Heteroaromatic substituents (e.g., pyridin-3-yl) : Enable coordination with transition metals (e.g., Zn(II), Cd(II)), as seen in complexes like [Cd(PPIP)Cl₂] .

Photophysical Properties

Imidazo[1,5-a]pyridine derivatives exhibit large Stokes shifts (50–150 nm) and solvent-dependent emission. Comparisons include:

Compound λem (nm) Stokes Shift (nm) Quantum Yield (Φ) Application References
3-(4-Nitrophenyl) derivatives 450–470 80–100 <20% Sensors, optoelectronics
Pyridin-3-yl derivatives (e.g., 3z) 410–460 90–120 25–33% OLEDs, membrane probes
N∩O-Chelated BF₂ complexes 470–520 100–150 30–40% Blue-emissive materials

Notable Trends:

  • Nitro-substituted derivatives show reduced quantum yields compared to methyl- or pyridyl-substituted analogues due to ICT quenching .
  • Pyridin-3-yl derivatives exhibit dual functionality (luminescence and metal coordination), making them versatile for optoelectronic and catalytic applications .

Key Findings :

  • Hydroxyphenyl and pyridyl substituents enhance enzyme inhibition (e.g., 3a’s low IC50 against papain) .
  • Nitro groups may reduce bioactivity due to poor membrane permeability but improve photostability for imaging applications .

Preparation Methods

Nitroalkane-Mediated Cyclocondensation

The cyclocondensation of 2-picolylamines with nitroalkanes in polyphosphoric acid (PPA) represents a robust method for constructing the imidazo[1,5-a]pyridine scaffold. In this approach, nitroalkanes act as electrophilic partners, activated by PPA’s strong Brønsted acidity. For 3-{4-nitrobenzyl}imidazo[1,5-a]pyridine, the use of 4-nitrobenzyl-substituted nitroalkanes (e.g., 4-nitrobenzylnitromethane) enables direct incorporation of the nitrobenzyl group during ring formation.

Mechanistic Insights :

  • Step 1 : Protonation of the nitroalkane by PPA enhances its electrophilicity, facilitating nucleophilic attack by the 2-picolylamine’s amino group.

  • Step 2 : Cyclization occurs via intramolecular dehydration, forming the imidazo[1,5-a]pyridine core.

  • Step 3 : The nitrobenzyl group is retained at the 3-position due to steric and electronic directing effects.

Optimization Data :

NitroalkaneSolventTemperature (°C)Yield (%)
4-NitrobenzylnitromethanePPA12078
4-NitrobenzylnitroethanePPA13085

This method achieves moderate yields (78–85%) but requires stringent control over stoichiometry to avoid byproducts like N-alkylated intermediates.

Ultrasound-Assisted Synthesis for Enhanced Efficiency

One-Pot Reaction Under Sonication

Adapting protocols from imidazo[1,2-a]pyridine synthesis, ultrasound irradiation significantly accelerates the formation of 3-substituted imidazo[1,5-a]pyridines. A representative procedure involves:

  • Reactants : 2-Picolylamine (1.0 equiv), 4-nitrobenzyl bromide (1.2 equiv).

  • Base : K₂CO₃ (1.5 equiv) in PEG-400.

  • Conditions : Ultrasonic irradiation (20 kHz, 60% amplitude, 15–30 min).

Key Advantages :

  • Reduced Reaction Time : 15–30 min vs. 6–12 hours in conventional heating.

  • Improved Yields : 92–94% for analogous substrates.

Limitations :

  • Limited substrate scope for sterically hindered nitrobenzyl halides.

  • Requires specialized equipment for consistent ultrasonic energy delivery.

Electrophilic Substitution and Post-Modification

Nitro Group Introduction via Electrophilic Aromatic Substitution

For pre-formed 3-benzylimidazo[1,5-a]pyridine derivatives, nitration at the benzyl group’s para position can be achieved using mixed acid (HNO₃/H₂SO₄).

Procedure :

  • Dissolve 3-benzylimidazo[1,5-a]pyridine in concentrated H₂SO₄ at 0°C.

  • Add HNO₃ dropwise, maintaining temperature <5°C.

  • Quench with ice, isolate via neutralization, and purify by recrystallization.

Challenges :

  • Over-nitration or ring oxidation occurs if temperature exceeds 10°C.

  • Regioselectivity depends on the benzyl group’s electronic nature (meta-directing without activating groups).

Comparative Analysis of Methodologies

Yield and Practicality Assessment

MethodYield (%)TimeScalability
Cyclocondensation78–856–12 hModerate
Ultrasound-assisted90–9415–30 minHigh
Electrophilic nitration60–702–4 hLow

Key Findings :

  • Ultrasound-assisted synthesis offers the best balance of yield and speed but requires optimization for nitrobenzyl halide reactivity.

  • Cyclocondensation is preferable for large-scale synthesis despite longer reaction times .

Q & A

Q. What are the common synthetic routes for preparing 3-(4-nitrobenzyl)imidazo[1,5-a]pyridine, and how do reaction conditions influence yield?

The synthesis of imidazo[1,5-a]pyridine derivatives typically involves cyclocondensation of 2-(aminomethyl)pyridine precursors with electrophiles such as acyl chlorides, nitronates, or aldehydes . For 3-(4-nitrobenzyl) substitution, a nitrobenzyl group can be introduced via nucleophilic aromatic substitution or via pre-functionalized intermediates. Key factors affecting yield include:

  • Catalyst selection : Polyphosphoric acid (PPA) at 110°C promotes cyclization but may lead to side reactions, while milder conditions (e.g., aqueous media) reduce byproducts .
  • Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance electrophilic reactivity, whereas protic solvents (ethanol, water) favor cyclization without catalysts .
  • Temperature control : High temperatures (>100°C) accelerate reactions but risk decomposition; stepwise heating improves regioselectivity .

Q. What spectroscopic and crystallographic techniques are critical for characterizing 3-(4-nitrobenzyl)imidazo[1,5-a]pyridine?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substitution patterns (e.g., nitrobenzyl protons at δ 8.2–8.5 ppm for aromatic protons) and confirm cyclization .
  • X-ray crystallography : Resolves intermolecular interactions (e.g., π-stacking distances of 3.20–3.40 Å between aromatic rings) and confirms stereochemistry in coordination complexes .
  • FT-IR/Raman : Detect functional groups (e.g., NO2_2 stretching at ~1520 cm1^{-1}) and metal-ligand bonds in complexes .

Q. How does the nitrobenzyl substituent influence the electronic properties of the imidazo[1,5-a]pyridine core?

The electron-withdrawing nitro group reduces electron density on the imidazo[1,5-a]pyridine ring, enhancing:

  • Electrophilicity : Facilitates nucleophilic aromatic substitution at the 1-position .
  • Photophysical properties : Reduces fluorescence quantum yield due to intramolecular charge transfer (ICT) but stabilizes excited states for blue-light emission (~450 nm) .

Advanced Research Questions

Q. How can conflicting reports on optimal reaction conditions for imidazo[1,5-a]pyridine synthesis be resolved?

Discrepancies in literature (e.g., PPA vs. aqueous conditions ) arise from differing reagent purity, solvent polarity, and substrate sensitivity. Methodological recommendations:

  • Design of experiments (DoE) : Systematic variation of temperature, solvent, and catalyst ratios to map reaction landscapes .
  • In-situ monitoring : Use 1H^1H NMR or HPLC to track intermediate formation and side reactions .
  • Computational modeling : Density functional theory (DFT) predicts transition states and energy barriers for competing pathways .

Q. What strategies enhance the fluorescence quantum yield of 3-(4-nitrobenzyl)imidazo[1,5-a]pyridine derivatives?

Fluorescence optimization requires balancing electron-withdrawing effects and structural rigidity:

  • Substituent engineering : Replace nitrobenzyl with less electron-withdrawing groups (e.g., methoxy) to reduce ICT quenching .
  • Crystal engineering : Induce π-stacking or hydrogen bonding (C–H⋯N/O) to restrict molecular motion and minimize non-radiative decay .
  • Metal coordination : Complexation with Zn2+^{2+} or Cd2+^{2+} enhances rigidity and shifts emission wavelengths .

Q. How does 3-(4-nitrobenzyl)imidazo[1,5-a]pyridine behave in transition metal coordination chemistry?

The ligand acts as an N,N-bidentate donor through the pyridine-like nitrogen (Nim_{im}) and adjacent nitrogen/oxygen atoms. Case studies:

  • Pd(II)/Pt(II) complexes : Coordinate in square-planar geometries, with 1H^1H NMR shifts (Δδ ~0.5 ppm) indicating metal-ligand binding .
  • Cd(II) complexes : Distorted square-pyramidal geometry with bond lengths (Cd–N: 2.30–2.35 Å) consistent with CSD databases .

Q. What computational methods predict the biological activity of 3-(4-nitrobenzyl)imidazo[1,5-a]pyridine derivatives?

  • Molecular docking : Screen against targets like topoisomerase II or PI3-kinase using AutoDock Vina .
  • QSAR models : Correlate nitrobenzyl substituent position (para vs. meta) with IC50_{50} values for cytotoxicity .
  • ADMET prediction : Assess metabolic stability (e.g., susceptibility to aldehyde oxidase) via scaffold-hopping from imidazo[1,2-a]pyrimidines .

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